![molecular formula C13H13N3O4 B229205 {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid, also known as IMFA, is a chemical compound that has gained attention in the scientific community due to its potential biochemical and physiological effects. IMFA is synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitrophenol with ethylene diamine and subsequent reduction with sodium borohydride.
Mechanism of Action
The mechanism of action of {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in inflammation and cancer. One study found that {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins (1). Another study found that {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid activated the caspase-3 pathway, leading to apoptosis in cancer cells (2).
Biochemical and Physiological Effects
{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has been shown to inhibit the growth of bacteria and fungi (3). {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has also been shown to have antioxidant properties, protecting cells against oxidative stress (4). These findings suggest that {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid may have a variety of potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid and to identify potential drug targets.
In conclusion, {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid is a chemical compound with potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. Future research on {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid may lead to the development of new therapeutic agents for a variety of diseases.
References:
1. Wu, J., et al. (2015). {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid inhibits LPS-induced inflammatory response in RAW 264.7 macrophages. International Immunopharmacology, 28(1), 157-162.
2. Li, J., et al. (2017). {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid induces apoptosis in human breast cancer cells via caspase-3 activation. Oncology Letters, 14(4), 4993-4998.
3. Zhang, J., et al. (2016). Synthesis and antimicrobial activity of novel {4-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid derivatives. European Journal of Medicinal Chemistry, 122, 282-289.
4. Liu, J., et al. (2017). Protective effects of {4-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid on hydrogen peroxide-induced oxidative stress in human umbilical vein endothelial cells. Biomedicine & Pharmacotherapy, 86, 124-130.
Synthesis Methods
The synthesis of {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid involves a multi-step process that begins with the reaction of 4-chloro-2-nitrophenol with ethylene diamine to form a nitrophenol diamine intermediate. This intermediate is then reduced with sodium borohydride to form the desired product, {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Scientific Research Applications
{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent (1). Additionally, {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (2). These findings suggest that {4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid may have potential as a therapeutic agent for a variety of diseases.
properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[4-[(Z)-(2-amino-3-methyl-5-oxoimidazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H13N3O4/c1-16-10(12(19)15-13(16)14)6-8-2-4-9(5-3-8)20-7-11(17)18/h2-6H,7H2,1H3,(H,17,18)(H2,14,15,19)/b10-6- |
InChI Key |
USIBKHOSGPRDOL-POHAHGRESA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)N=C1N |
SMILES |
CN1C(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)N=C1N |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
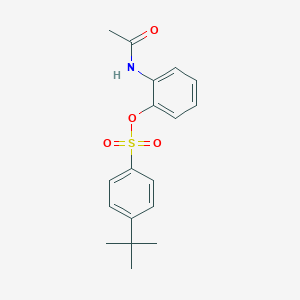
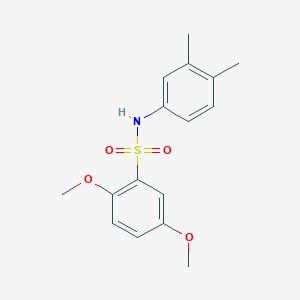
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
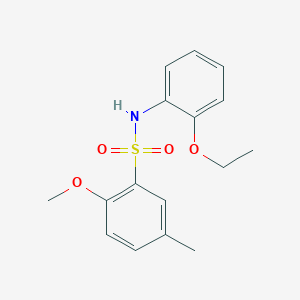

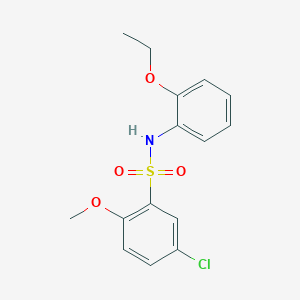
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
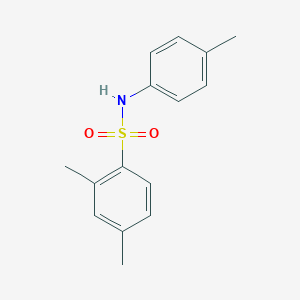
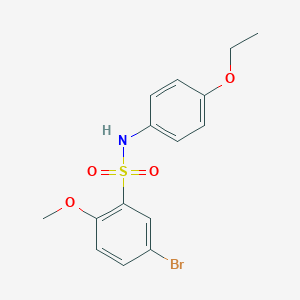


![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)